molecular formula C13H18O5 B13672417 Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13672417
M. Wt: 254.28 g/mol
InChI Key: CRNCNEFPBXFXEZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Starting Material: 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid

    Reagent: Ethanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Reflux for several hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2,3-dimethoxyphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanol.

    Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.

Scientific Research Applications

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    Ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a single methoxy group at the 4 position.

    Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate: An oxidized form of the compound with a carbonyl group instead of a hydroxy group.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O5/c1-4-18-12(15)8-10(14)9-6-5-7-11(16-2)13(9)17-3/h5-7,10,14H,4,8H2,1-3H3

InChI Key

CRNCNEFPBXFXEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C(=CC=C1)OC)OC)O

Origin of Product

United States

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